methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,3-diaminopyridine and benzaldehyde.
Reaction Conditions: The reaction mixture is refluxed in ethanol with magnetic stirring at 90°C.
Industrial Production: Industrial production methods may involve phase transfer catalysis and solid-liquid conditions to optimize yield and purity.
Chemical Reactions Analysis
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.
Alkylation Reactions: The compound can undergo N-alkylation reactions to form regioisomers.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it effective in inhibiting specific biological processes .
Comparison with Similar Compounds
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate can be compared with other imidazo[4,5-b]pyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic areas, such as central nervous system disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
SXKICFIPKAMPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
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